molecular formula C30H31N3O4S B2921739 Ethyl 4-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate CAS No. 532974-36-0

Ethyl 4-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate

Cat. No.: B2921739
CAS No.: 532974-36-0
M. Wt: 529.66
InChI Key: PXGHZTOBUBBHDE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoate and indole, which are both significant structures in organic chemistry. Benzoates are often used in food preservatives and are also found in some pharmaceuticals . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Scientific Research Applications

Synthesis and Characterization

  • The research on synthesis and antifungal evaluation of some 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates provides insights into the synthetic pathways used for creating complex molecules with potential biological activity. Such methodologies could be relevant for synthesizing and studying the bioactivity of compounds like the one (Ergenç et al., 1990).

  • The synthesis and characterization of new quinazolines as potential antimicrobial agents showcase the steps involved in creating molecules with specific biological activities. This kind of research demonstrates how similar compounds could be synthesized and evaluated for their biological properties (Desai et al., 2007).

Properties

IUPAC Name

ethyl 4-[[2-[1-[2-[(3,5-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S/c1-4-37-30(36)22-9-11-24(12-10-22)32-28(34)19-38-27-18-33(26-8-6-5-7-25(26)27)14-13-31-29(35)23-16-20(2)15-21(3)17-23/h5-12,15-18H,4,13-14,19H2,1-3H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGHZTOBUBBHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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